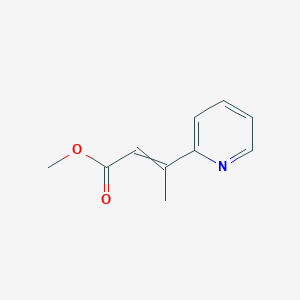
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate is an organic compound that features a pyridine ring attached to a but-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(pyridin-2-yl)but-2-enoate typically involves the reaction of pyridine derivatives with suitable alkenes under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C–H bond functionalization of pyridine with internal alkynes . This reaction is solvent-controlled and can yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-methyl 3-(pyridin-2-yl)but-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals with desired biological properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific functionalities.
作用機序
The mechanism of action of (Z)-methyl 3-(pyridin-2-yl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways and lead to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-(pyridin-2-yl)propanoate: Similar structure but with a propanoate moiety instead of but-2-enoate.
Ethyl 3-(pyridin-2-yl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-(Pyridin-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate is unique due to its specific combination of a pyridine ring and a but-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
methyl 3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-5-3-4-6-11-9/h3-7H,1-2H3 |
InChIキー |
OFLPNKBAAYZEND-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


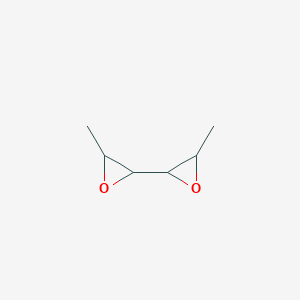
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
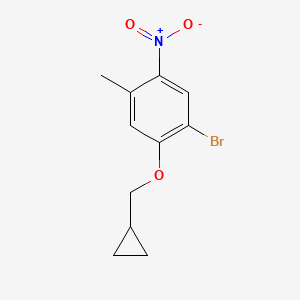
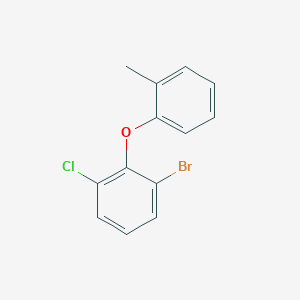
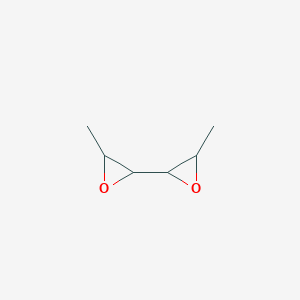
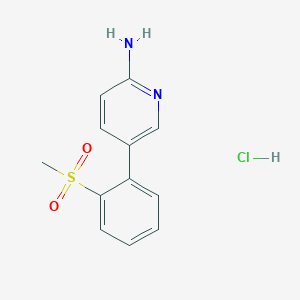
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
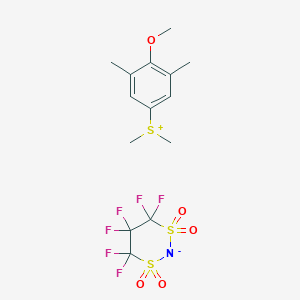
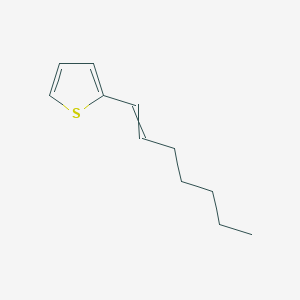
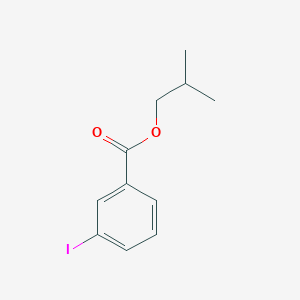

![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
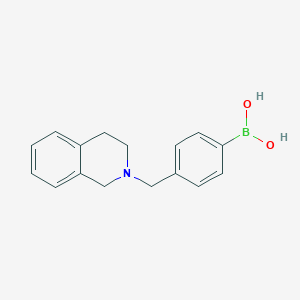
methanone](/img/structure/B13990430.png)
